molecular formula C7H12BrN3 B13209155 4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole

4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole

Cat. No.: B13209155
M. Wt: 218.09 g/mol
InChI Key: DDFAAFNHZPHMQX-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole is a heterocyclic organic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position and a 3-methylbutyl group at the 2nd position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromo-1H-1,2,3-triazole and 3-methylbutyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    4-Bromo-1H-1,2,3-triazole: Lacks the 3-methylbutyl group, making it less hydrophobic.

    2-(3-Methylbutyl)-1H-1,2,3-triazole: Lacks the bromine atom, affecting its reactivity and binding properties.

    4-Chloro-2-(3-methylbutyl)-2H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness: 4-Bromo-2-(3-methylbutyl)-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the 3-methylbutyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

4-bromo-2-(3-methylbutyl)triazole

InChI

InChI=1S/C7H12BrN3/c1-6(2)3-4-11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3

InChI Key

DDFAAFNHZPHMQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1N=CC(=N1)Br

Origin of Product

United States

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